4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)
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Overview
Description
4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) is a chemical compound with the molecular formula C₂₃H₂₅NO₂. It is known for its unique structure, which includes an aminophenyl group and two dimethylphenol groups connected by a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) typically involves the reaction of 4-aminobenzaldehyde with 2,6-dimethylphenol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge.
Catalyst: Acidic or basic catalysts can be used to promote the reaction.
Solvent: Organic solvents such as ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the aminophenyl group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogens or nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): This compound is structurally similar but lacks the aminophenyl group.
Bis(4-hydroxy-3,5-dimethylphenyl)methane: Another related compound with similar phenolic groups but different substituents.
Uniqueness
4,4’-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol) is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
355149-53-0 |
---|---|
Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C23H25NO2/c1-13-9-18(10-14(2)22(13)25)21(17-5-7-20(24)8-6-17)19-11-15(3)23(26)16(4)12-19/h5-12,21,25-26H,24H2,1-4H3 |
InChI Key |
KQEOHEQHHWKMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C2=CC=C(C=C2)N)C3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
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